4-fluoro-N-(2-methylpentan-3-yl)aniline
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Overview
Description
4-Fluoro-N-(2-methylpentan-3-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs . Its unique structure makes it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-methylpentan-3-yl)aniline can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . This process is traditionally challenging due to the steric hindrance presented by the compound’s structure.
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing, sourcing, and procurement. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(2-methylpentan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines.
Scientific Research Applications
4-Fluoro-N-(2-methylpentan-3-yl)aniline has a wide range of applications in scientific research, including:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methylpentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
3-Methyl-N-(2-methylpentan-2-yl)aniline: Another hindered amine used in organic synthesis and medicinal chemistry.
2-Fluoro-4-methyl-N-(pentan-3-yl)aniline:
Uniqueness: 4-Fluoro-N-(2-methylpentan-3-yl)aniline is unique due to its specific fluorine substitution and the steric hindrance provided by the 2-methylpentan-3-yl group. This makes it particularly valuable for the preparation of drug candidates and other applications requiring hindered amine motifs .
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-fluoro-N-(2-methylpentan-3-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-4-12(9(2)3)14-11-7-5-10(13)6-8-11/h5-9,12,14H,4H2,1-3H3 |
InChI Key |
KUGJRFQGEOGNGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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